molecular formula C16H16N2O5S2 B2979014 3-(4-METHOXYBENZENESULFONYL)-2-(4-NITROPHENYL)-1,3-THIAZOLIDINE CAS No. 337353-33-0

3-(4-METHOXYBENZENESULFONYL)-2-(4-NITROPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2979014
CAS No.: 337353-33-0
M. Wt: 380.43
InChI Key: YWWUASIVCOONIQ-UHFFFAOYSA-N
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Description

3-(4-METHOXYBENZENESULFONYL)-2-(4-NITROPHENYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYBENZENESULFONYL)-2-(4-NITROPHENYL)-1,3-THIAZOLIDINE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(4-nitrophenyl)thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where thiazolidine derivatives have shown efficacy.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZENESULFONYL)-2-(4-NITROPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    2-(4-Nitrophenyl)thiazolidine: Similar structure but lacks the methoxybenzenesulfonyl group.

    4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of the compound.

Uniqueness

3-(4-METHOXYBENZENESULFONYL)-2-(4-NITROPHENYL)-1,3-THIAZOLIDINE is unique due to the presence of both the methoxybenzenesulfonyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other thiazolidine derivatives.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-23-14-6-8-15(9-7-14)25(21,22)17-10-11-24-16(17)12-2-4-13(5-3-12)18(19)20/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWUASIVCOONIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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